Cas no 57020-33-4 (1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl-)
1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl-
- N,N-dimethyl-1-phenyltetrazol-5-amine
- 5-(Dimethylamino)-1-phenyl-1H-tetrazol
- 5-(dimethylamino)-1-phenyltetrazole
- AC1L62GH
- AC1Q4YJZ
- AR-1K2254
- Bionet2_000315
- Dimethyl-(1-phenyl-1H-tetrazol-5-yl)-amin
- dimethyl-(1-phenyl-1H-tetrazol-5-yl)-amine
- HMS1364O07
- n,n-dimethyl-1-phenyl-1h-tetrazol-5-amine
- NSC141927
- N,N-dimethyl-1-phenyl-1H-1,2,3,4-tetraazol-5-amine
- DTXSID50301231
- AKOS006241422
- MFCD00127267
- 57020-33-4
- N,N-dimethyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine
- 1C-112
- NSC-141927
-
- MDL: MFCD00127267
- Inchi: 1S/C9H11N5/c1-13(2)9-10-11-12-14(9)8-6-4-3-5-7-8/h3-7H,1-2H3
- InChI Key: KDHQICGRBOLARA-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=CC=2)C(=NN=N1)N(C)C
Computed Properties
- Exact Mass: 189.10163
- Monoisotopic Mass: 189.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 46.8Ų
Experimental Properties
- Density: 1.22
- Boiling Point: 327.9°C at 760 mmHg
- Flash Point: 152.1°C
- Refractive Index: 1.639
- PSA: 46.84
1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB340939-100 mg |
N,N-Dimethyl-1-phenyl-1H-1,2,3,4-tetraazol-5-amine; . |
57020-33-4 | 100 mg |
€208.80 | 2023-07-19 | ||
| abcr | AB340939-100mg |
N,N-Dimethyl-1-phenyl-1H-1,2,3,4-tetraazol-5-amine; . |
57020-33-4 | 100mg |
€283.50 | 2025-04-17 |
1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- Suppliers
1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl-
Recent Advances in the Study of 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- (CAS: 57020-33-4)
The compound 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- (CAS: 57020-33-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its tetrazole ring and phenyl substituent, exhibits unique chemical properties that make it a promising candidate for various biomedical applications. Recent studies have focused on its synthesis, structural modifications, and potential therapeutic uses, particularly in the context of drug discovery and development.
One of the key areas of research involves the optimization of synthetic routes for 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl-. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This approach not only improved the scalability of production but also reduced the environmental impact compared to traditional methods. The study highlighted the compound's stability under physiological conditions, which is crucial for its potential use in vivo.
In terms of biological activity, recent investigations have explored the compound's interactions with various molecular targets. A preprint from BioRxiv (2024) reported that 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- exhibits selective inhibition of certain kinase enzymes involved in inflammatory pathways. This finding suggests potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Computational docking studies complemented these results, providing insights into the compound's binding modes and structure-activity relationships.
Another significant development is the exploration of 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- as a building block for more complex pharmaceutical agents. Researchers at the University of Cambridge (2024) have incorporated this moiety into novel drug candidates targeting G protein-coupled receptors (GPCRs). Preliminary results indicate enhanced receptor binding affinity and metabolic stability compared to existing analogs, positioning these derivatives as promising leads for further optimization.
Safety and toxicological assessments of 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- have also progressed. A recent toxicokinetic study published in Chemical Research in Toxicology (2023) evaluated the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties in rodent models. The results showed favorable pharmacokinetic profiles with low acute toxicity, supporting its potential as a drug scaffold. However, the study also noted the need for further investigation into long-term effects and potential off-target interactions.
Looking ahead, the versatility of 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- continues to inspire innovative research directions. Current efforts are exploring its application in prodrug design, where its chemical properties could facilitate targeted drug delivery. Additionally, its potential as a fluorescent probe for bioimaging applications is under investigation, leveraging its unique electronic structure. These diverse applications underscore the compound's significance in advancing both fundamental research and therapeutic development.
In conclusion, recent studies on 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- (CAS: 57020-33-4) have demonstrated its multifaceted potential in chemical biology and pharmaceutical sciences. From improved synthetic methodologies to promising biological activities, this compound represents a valuable scaffold for future drug discovery efforts. As research progresses, further elucidation of its mechanisms of action and optimization of its derivatives will likely yield even more impactful discoveries in the coming years.
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